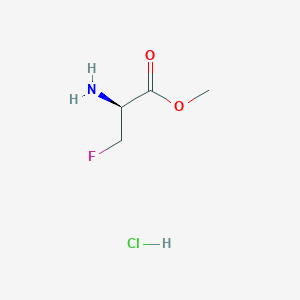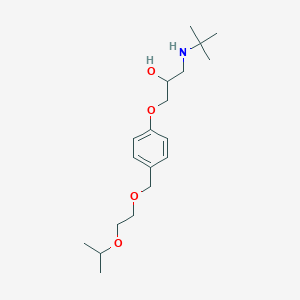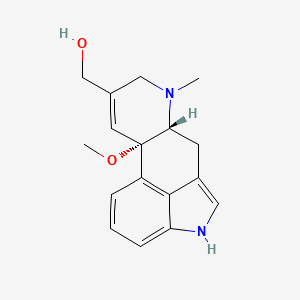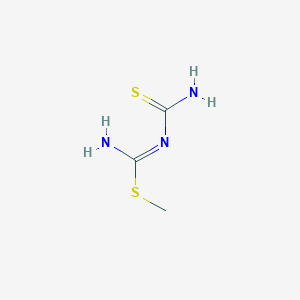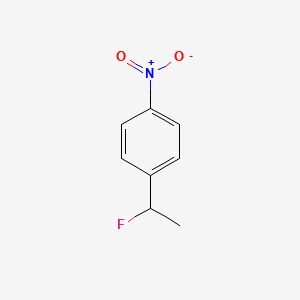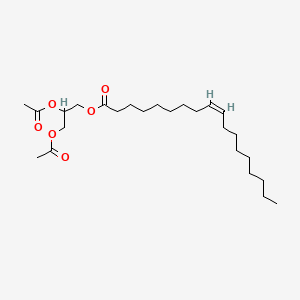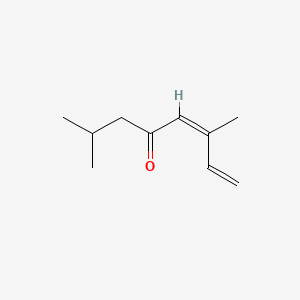
(Z)-Tagetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Tagetone is an organic compound belonging to the class of terpenoids. It is a naturally occurring compound found in the essential oils of various plants, particularly in the genus Tagetes, commonly known as marigolds. The compound is characterized by its distinct aroma and is often used in the fragrance and flavor industries. Its chemical structure includes a double bond in the Z-configuration, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Tagetone typically involves the isomerization of (E)-Tagetone. This can be achieved through various methods, including catalytic hydrogenation and photoisomerization. One common method involves the use of a palladium catalyst under mild hydrogenation conditions to selectively convert (E)-Tagetone to this compound.
Industrial Production Methods
On an industrial scale, this compound is often extracted from the essential oils of Tagetes plants. The extraction process involves steam distillation, followed by fractional distillation to isolate the desired compound. Advances in biotechnology have also enabled the production of this compound through microbial fermentation, where genetically engineered microorganisms are used to biosynthesize the compound from simple precursors.
Chemical Reactions Analysis
Types of Reactions
(Z)-Tagetone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert this compound to its saturated analogs.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the allylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as halides and amines can be used under mild conditions.
Major Products
Oxidation: Epoxides and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Allylic halides and amines.
Scientific Research Applications
(Z)-Tagetone has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various complex organic molecules.
Biology: Studies have shown that this compound exhibits antimicrobial and insecticidal properties, making it a subject of interest in agricultural research.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly its anti-inflammatory and anticancer properties.
Industry: It is used in the fragrance and flavor industries due to its pleasant aroma.
Mechanism of Action
The biological activity of (Z)-Tagetone is primarily attributed to its ability to interact with cellular membranes and proteins. It can disrupt microbial cell walls, leading to cell lysis and death. In higher organisms, this compound has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Its anticancer effects are believed to be mediated through the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(E)-Tagetone: The geometric isomer of (Z)-Tagetone, differing only in the configuration of the double bond.
Limonene: Another terpenoid with a similar structure but different functional groups.
Geraniol: A related compound with similar applications in the fragrance industry.
Uniqueness
This compound is unique due to its specific Z-configuration, which imparts distinct chemical and biological properties. This configuration influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
3588-18-9 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(5Z)-2,6-dimethylocta-5,7-dien-4-one |
InChI |
InChI=1S/C10H16O/c1-5-9(4)7-10(11)6-8(2)3/h5,7-8H,1,6H2,2-4H3/b9-7- |
InChI Key |
RJXKHBTYHGBOKV-CLFYSBASSA-N |
Isomeric SMILES |
CC(C)CC(=O)/C=C(/C)\C=C |
Canonical SMILES |
CC(C)CC(=O)C=C(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


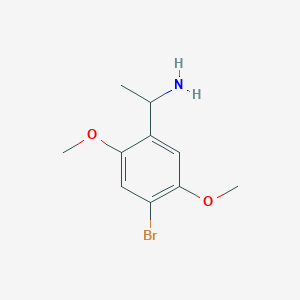
![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] dodecanoate](/img/structure/B13418949.png)
![2-Propenoic acid, 2-methyl-, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13418950.png)
